

2-Ethoxyethyl Methacrylate (CAS: 2370-63-0): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethoxyethyl methacrylate

Cat. No.: B1206410

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Ethoxyethyl methacrylate** (2-EOEMA), a versatile monomer with applications in polymer synthesis and biomaterials. This document details its physicochemical properties, synthesis and polymerization methodologies, and safety information. Particular emphasis is placed on experimental protocols and data presentation to support researchers and professionals in the fields of chemistry and drug development. While direct engagement with cellular signaling pathways is not extensively documented for 2-EOEMA, its role in the formulation of biocompatible materials underscores its relevance in biomedical applications.

Physicochemical Properties

2-Ethoxyethyl methacrylate is a colorless liquid with a characteristic ester-like odor. It is a dual-functional monomer, containing both an ether and an ester group, which imparts flexibility and improves processability in its polymeric forms.^[1] Its key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	2370-63-0	
Molecular Formula	C8H14O3	[2]
Molecular Weight	158.19 g/mol	[2]
Density	0.964 g/mL at 25 °C	[2]
Boiling Point	91-93 °C at 35 mmHg	[2]
Flash Point	161 °F	[2]
Refractive Index (n _{20/D})	1.429	[2]
Water Solubility	17.05 g/L at 20 °C	[2]
Vapor Pressure	1.5 hPa at 20 °C	[2]

Synthesis of 2-Ethoxyethyl Methacrylate

Two primary methods for the synthesis of **2-Ethoxyethyl methacrylate** are described in the literature: the reaction of methacrylic acid with ethyl vinyl ether and the transesterification of methyl methacrylate with 2-ethoxyethanol.

Experimental Protocol: Synthesis from Methacrylic Acid and Ethyl Vinyl Ether

This method involves the direct addition of methacrylic acid to ethyl vinyl ether.

Materials:

- Methacrylic acid
- Ethyl vinyl ether
- Dichloromethane
- Saturated aqueous sodium bicarbonate solution

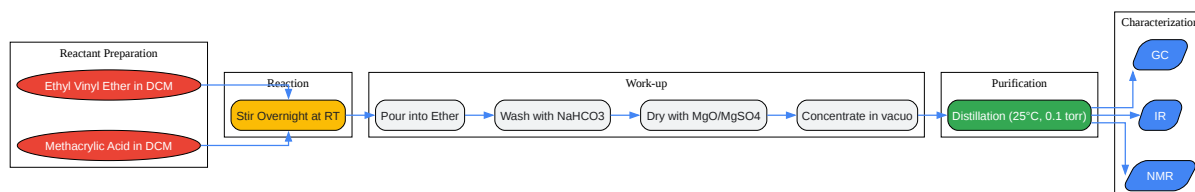
- Magnesium oxide (MgO)
- Magnesium sulfate (MgSO₄)
- Diethyl ether

Procedure:

- In a suitable reaction vessel, dissolve 20 g of methacrylic acid in 50 ml of dichloromethane.
- To this solution, add 19 g of ethyl vinyl ether dissolved in 30 ml of dichloromethane.
- Stir the mixture overnight at room temperature.
- Pour the reaction mixture into diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
- Dry the organic layer with a mixture of MgO and MgSO₄.
- Concentrate the solution in vacuo.
- Distill the residue at 25 °C under a pressure of 0.1 torr to obtain **2-Ethoxyethyl methacrylate**.

Characterization: The final product can be characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups (C=O, C=C, C-O-C).
- Gas Chromatography (GC): To determine purity.



[Click to download full resolution via product page](#)

Synthesis of **2-Ethoxyethyl Methacrylate** from Methacrylic Acid.

Experimental Protocol: Synthesis by Transesterification

This method utilizes a reactive distillation ester interchange process.

Materials:

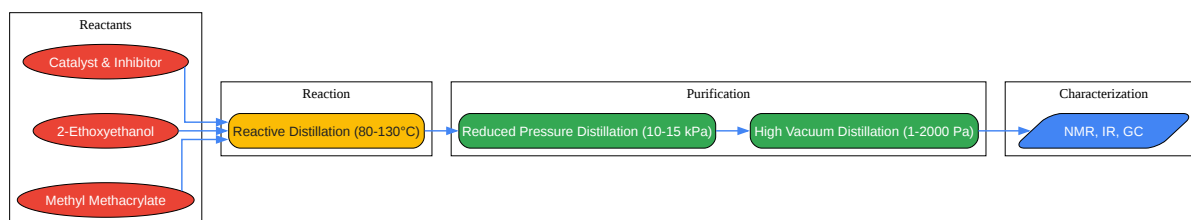
- Methyl methacrylate
- 2-Ethoxyethanol
- Catalyst (e.g., a mixture of potassium cyanate and sodium bicarbonate)
- Polymerization inhibitor (e.g., 2,2,6,6-tetramethyl-4-hydroxy piperidine-1-oxygen nitroxyl free radical)

Procedure:

- Charge a reactor with methyl methacrylate and 2-ethoxyethanol.
- Add the catalyst and polymerization inhibitor.

- Heat the reactor to 80-130 °C to initiate the reactive distillation ester interchange process. The tower top temperature should be maintained at 63-70 °C.
- After the reaction, transfer the solution to a separating still.
- Perform a reduced pressure distillation (10-15 kPa) to remove excess methyl methacrylate.
- Further distillation under high vacuum (1-2000 Pa) removes the catalyst, inhibitor, and any heavy components, yielding the final product.

Characterization: The product is characterized using the same techniques as described in section 2.1.



[Click to download full resolution via product page](#)

Synthesis of **2-Ethoxyethyl Methacrylate** via Transesterification.

Polymerization of 2-Ethoxyethyl Methacrylate

2-Ethoxyethyl methacrylate can be polymerized via free-radical polymerization to form poly(**2-Ethoxyethyl methacrylate**) or copolymerized with other monomers.

Experimental Protocol: Free-Radical Polymerization

This protocol describes a typical solution polymerization.

Materials:

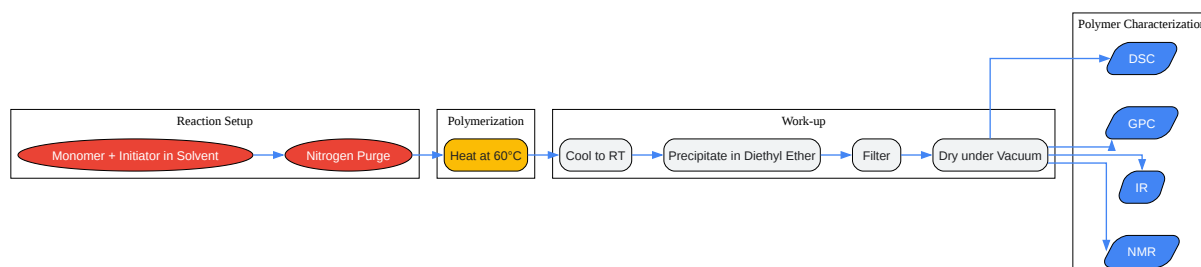
- **2-Ethoxyethyl methacrylate** (monomer)
- 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (initiator)
- Solvent (e.g., 1,4-dioxane or acetone)
- Diethyl ether (for precipitation)
- Nitrogen gas

Procedure:

- Purify the **2-Ethoxyethyl methacrylate** monomer by washing with a dilute aqueous alkali solution (e.g., 5% NaOH) followed by water, then drying over anhydrous CaCl₂.
- In a three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, dissolve the desired amount of monomer and initiator (e.g., 0.5 wt%) in the solvent.
- Immerse the flask in an oil bath maintained at a constant temperature (e.g., 60 °C).
- Purge the reaction mixture with nitrogen gas to remove oxygen, which can inhibit polymerization.
- Allow the polymerization to proceed for a set time (e.g., 7-8 hours) to achieve a desired conversion (typically <15% for reactivity ratio studies).
- Terminate the polymerization by cooling the reaction mixture to room temperature.
- Precipitate the polymer by pouring the viscous solution into a large excess of a non-solvent, such as diethyl ether, to remove unreacted monomer and initiator.
- Collect the precipitated polymer by filtration and dry it under vacuum at 40 °C until a constant weight is achieved.

Characterization of the Polymer:

- NMR Spectroscopy (^1H NMR and ^{13}C NMR): To confirm the polymer structure and composition in copolymers.
- IR Spectroscopy: To verify the polymerization by observing the disappearance of the vinyl C=C bond.
- Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI).
- Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T_g).



[Click to download full resolution via product page](#)

Free-Radical Polymerization of **2-Ethoxyethyl Methacrylate**.

Applications

The unique properties of **2-Ethoxyethyl methacrylate** and its polymers make them suitable for a variety of applications:

- **Coatings and Adhesives:** The ether and ester functionalities contribute to good adhesion and flexibility in coatings and adhesives.
- **Biomaterials:** Copolymers of 2-EOEMA are explored for biomedical applications, including drug delivery systems and contact lenses, due to their potential for tunable hydrophilicity and biocompatibility.^[1]
- **Nail Enhancement Products:** It has been used in the formulation of artificial nail products, though recent trends indicate a decline in this application.
- **Textiles:** Used in the modification of textile products.

Toxicology and Safety

Understanding the toxicological profile of **2-Ethoxyethyl methacrylate** is crucial for its safe handling and application.

Acute Toxicity

Route	Species	Value	Reference(s)
Oral (LD50)	Rat	>2000 mg/kg bw	
Dermal (LD50)	Rat	>2000 mg/kg bw	
Oral (LD50)	Mouse	>8200 mg/kg bw	

Hazard Information

2-Ethoxyethyl methacrylate is considered a hazardous substance.^[3] Key hazards include:

- **Irritation:** It is irritating to the eyes, respiratory system, and skin.^{[3][4]}
- **Sensitization:** There is evidence that inhalation may cause a sensitization reaction in some individuals.^{[3][4]} Skin contact should be avoided due to the sensitizing potential of methacrylates.

- Reproductive Toxicity: It may damage fertility or the unborn child.

Handling and Storage

- Handling: Use in a well-ventilated area and avoid all personal contact, including inhalation.[3] Wear appropriate personal protective equipment (PPE), including chemical goggles, gloves (e.g., PVC), and protective clothing.[3] Do not eat, drink, or smoke when handling.[3]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and amines.[3] The presence of a stabilizing inhibitor and dissolved oxygen is necessary to prevent premature polymerization, which can be violent and exothermic.[3]

Biological Mechanism of Action

Detailed studies on the specific cellular signaling pathways directly affected by **2-Ethoxyethyl methacrylate** are limited. However, research on related methacrylates, such as 2-hydroxyethyl methacrylate (HEMA), suggests that their toxicity may be mediated through mechanisms like the induction of oxidative stress, leading to apoptosis. This can involve the depletion of cellular glutathione and an increase in reactive oxygen species (ROS). The mitochondrial-dependent intrinsic caspase pathway, involving the activation of caspase-9 and caspase-3, has been implicated in HEMA-induced apoptosis in macrophages. While these findings provide a potential framework for understanding the biological effects of 2-EOEMA, further research is needed to elucidate its specific mechanisms of action.

Conclusion

2-Ethoxyethyl methacrylate is a monomer with significant potential in polymer chemistry and material science, including the development of biomaterials. This guide has provided a detailed overview of its properties, synthesis, polymerization, and safety considerations, along with experimental protocols and workflows to aid researchers. While its direct application in drug development is not established, its use in creating drug delivery vehicles and other biocompatible materials warrants its consideration by professionals in this field. A thorough understanding of its handling requirements is essential to ensure laboratory safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethoxyethyl Methacrylate(2370-63-0) 1H NMR [m.chemicalbook.com]
- 2. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 3. 2-Ethoxyethyl Methacrylate | 2370-63-0 [chemicalbook.com]
- 4. CN103755564A - Preparation method for ethoxyethyl methacrylate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2-Ethoxyethyl Methacrylate (CAS: 2370-63-0): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206410#2-ethoxyethyl-methacrylate-cas-number-2370-63-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com